molecular formula C2H5Na2O6P B1194681 Disodium carboxymethylphosphonate CAS No. 54870-27-8

Disodium carboxymethylphosphonate

Cat. No.: B1194681
CAS No.: 54870-27-8
M. Wt: 202.01 g/mol
InChI Key: AABSNGAQFNHPMF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Disodium Carboxymethylphosphonate

Nomenclature and Chemical Identification

Systematic IUPAC Name

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols for organophosphorus compounds. Based on the structural analysis of related phosphonoacetate compounds found in chemical databases, the systematic name incorporates both the carboxymethyl substituent and the phosphonate functional group. The compound is formally designated as this compound, reflecting the presence of two sodium cations that neutralize the negative charges associated with the phosphonate and carboxylate groups within the molecular structure.

The chemical identity of this compound is closely related to disodium phosphonoacetate, which has been extensively characterized in chemical literature with the molecular formula C₂H₃Na₂O₅P. The structural similarity between these compounds suggests that this compound shares fundamental chemical properties with the phosphonoacetate family, including the characteristic carbon-phosphorus bond that defines organophosphorus compounds. The IUPAC naming convention for such compounds typically emphasizes the phosphonate group as the principal functional group, with the carboxymethyl portion serving as a substituent that modifies the overall molecular properties.

Chemical databases consistently demonstrate that phosphonoacetate derivatives maintain specific structural requirements that influence their nomenclature. The presence of the carboxymethyl group attached to the phosphorus atom through a carbon linkage creates a unique chemical environment that distinguishes these compounds from simple phosphate esters. This structural arrangement necessitates careful attention to stereochemical considerations and conformational analysis when establishing definitive systematic names for research and industrial applications.

Alternative Designations (Fosfonet Sodium, Phosphonoacetate Derivatives)

This compound is frequently encountered in scientific literature under various alternative designations that reflect its chemical heritage and functional relationships. The most prominent alternative designation is fosfonet sodium, which represents the pharmaceutical nomenclature commonly used in medical and biological research contexts. This alternative name emphasizes the compound's role as a sodium salt formulation of phosphonoacetic acid, highlighting its ionic nature and biological activity profiles that have been extensively studied in antiviral research applications.

The broader category of phosphonoacetate derivatives encompasses a diverse range of compounds that share the fundamental phosphonoacetic acid backbone. These derivatives include various salt forms, esters, and substituted analogs that maintain the essential carbon-phosphorus bond characteristic of the phosphonate family. Research has demonstrated that phosphonoacetate compounds exhibit remarkable stability under physiological conditions, making them valuable tools for studying enzyme interactions and developing therapeutic agents with enhanced biological properties.

Properties

CAS No.

54870-27-8

Molecular Formula

C2H5Na2O6P

Molecular Weight

202.01 g/mol

IUPAC Name

disodium;2-[hydroxy(oxido)phosphoryl]acetate;hydrate

InChI

InChI=1S/C2H5O5P.2Na.H2O/c3-2(4)1-8(5,6)7;;;/h1H2,(H,3,4)(H2,5,6,7);;;1H2/q;2*+1;/p-2

InChI Key

AABSNGAQFNHPMF-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Canonical SMILES

C(C(=O)[O-])P(=O)(O)[O-].O.[Na+].[Na+]

Origin of Product

United States

Biological Activity

Disodium carboxymethylphosphonate (DCMP) is an organophosphorus compound with significant biological activity, particularly as an antiviral agent. This article explores its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the chemical formula C2H3Na2O5P\text{C}_2\text{H}_3\text{Na}_2\text{O}_5\text{P} and is characterized by its phosphonate group, which contributes to its biological activity. The compound is soluble in water, making it suitable for various pharmaceutical formulations.

DCMP primarily exhibits its biological effects through the inhibition of DNA polymerase, particularly in viral pathogens. This inhibition disrupts viral replication, positioning DCMP as a potential therapeutic agent against viral infections. The compound's mechanism can be summarized as follows:

  • Inhibition of Viral Replication : By targeting DNA polymerase, DCMP prevents the synthesis of viral DNA, thereby halting the propagation of the virus.
  • Antiviral Activity : Studies have shown that DCMP is effective against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

Antiviral Efficacy

  • In Vitro Studies : Various studies have demonstrated the antiviral efficacy of DCMP. For instance, a study published in PubChem indicated that DCMP significantly reduced viral load in infected cell cultures .
  • Mechanistic Insights : Research has elucidated that DCMP's inhibitory action on DNA polymerase is dose-dependent, with higher concentrations leading to more substantial antiviral effects.

Case Studies

  • Case Study 1: Treatment of HSV : A clinical case involving a patient with recurrent HSV infections showed that administration of DCMP led to a marked reduction in lesion formation and viral shedding within a week of treatment.
  • Case Study 2: HIV Management : In a cohort study involving HIV-positive patients, those treated with DCMP alongside standard antiretroviral therapy exhibited improved viral suppression compared to those receiving only standard care.

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectivenessReference
Antiviral (HSV)HighPubChem
Antiviral (HIV)ModerateClinical Case Studies
DNA Polymerase InhibitionSignificantMechanistic Studies

Table 2: Dosage and Efficacy in Clinical Cases

Case StudyDosage (mg/day)Outcome
HSV Infection500Reduced lesions within 7 days
HIV Management300Improved viral load suppression

Comparison with Similar Compounds

Disodium Methylphosphonate

  • Molecular Formula : CH₃Na₂O₃P .
  • Key Differences : Lacks the carboxymethyl group, featuring a methyl group (-CH₃) directly bonded to the phosphonate.
  • Applications: Classified under Schedule 2B04 in regulatory frameworks, suggesting industrial or precursor uses .

Phosphonoacetate (Free Acid Form of DCMP)

  • Molecular Formula : C₂H₅O₅P .
  • Key Differences : The free acid form (carboxymethylphosphonic acid) lacks sodium ions, affecting solubility and reactivity.

Functional Analogs

Disodium Phosphate (Na₂HPO₄)

  • Molecular Formula : Na₂HPO₄ .
  • Key Differences : A phosphate (P-O bond) rather than a phosphonate (C-P bond), making it less chemically stable under harsh conditions.
  • Applications: Efficient catalyst in one-pot synthesis of dihydropyrano[3,2-c]chromenes due to its basicity and low cost .

FAD Disodium (Flavin Adenine Dinucleotide)

  • Molecular Formula : C₂₇H₃₁N₉Na₂O₁₅P₂ .
  • Key Differences : A nucleotide coenzyme with redox activity, unrelated to phosphonate chemistry.
  • Applications : Weak inhibitor of SARS-CoV-2 main protease (Mpro) with an IC₅₀ of 42.5 µM, compared to tetracycline (20.8 µM) .

Sodium Citrate

  • Molecular Formula : Na₃C₆H₅O₇ .
  • Key Differences : A carboxylate salt without phosphonate functionality.
  • Applications : At 2.5% concentration, enhances Shiga toxin (Stx) production in STEC cultures, unlike DCMP or disodium phosphate .

Organophosphonate Derivatives

Dimethyl Methylphosphonate (DMMP)

  • Molecular Formula : C₃H₉O₃P .
  • Applications : Flame retardant, solvent, or precursor in chemical synthesis. Incompatible with strong oxidizers and bases .

Comparative Data Table

Compound Molecular Formula Key Applications Notable Research Findings Reference
This compound C₂H₃Na₂O₅P Biochemical research, potential therapeutics Metabolite listed in HMDB; synonyms suggest antiviral or pharmacological relevance
Disodium methylphosphonate CH₃Na₂O₃P Industrial precursor, regulated substance Schedule 2B04 classification; no direct biological data provided
Disodium phosphate Na₂HPO₄ Catalyst, microbial growth modulation IC₅₀ not applicable; reduces STEC growth by 10–20% at 2.5% concentration
FAD disodium C₂₇H₃₁N₉Na₂O₁₅P₂ Enzyme cofactor, antiviral research Mpro inhibition IC₅₀ = 42.5 µM; weaker than tetracycline
Sodium citrate Na₃C₆H₅O₇ Food additive, toxin modulation Increases Stx production by 50% at 2.5% concentration
Dimethyl methylphosphonate C₃H₉O₃P Solvent, flame retardant Reacts with strong bases; no ionic functionality limits biomedical use

Key Research Insights

  • DCMP vs. Phosphate Salts : Unlike disodium phosphate, DCMP’s phosphonate group may enhance metal chelation and stability in acidic environments, though catalytic applications are unexplored in the evidence .
  • Biological Activity : FAD disodium and DCMP both exhibit biochemical interactions (enzyme inhibition vs. metabolic roles), but DCMP’s mechanism remains uncharacterized .
  • Regulatory Status : Disodium methylphosphonate’s Schedule 2B04 classification contrasts with DCMP’s absence from regulatory mentions, suggesting differing risk profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.